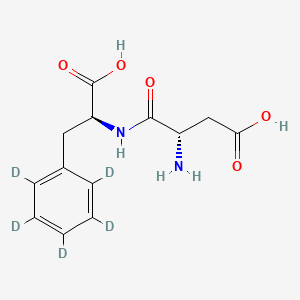

L-Aspartyl-L-phenylalanine-d5

Description

Significance of Stable Isotope Labeling in Biochemical Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. metsol.com This method allows scientists to track the fate of these labeled molecules through intricate biochemical pathways without the safety concerns associated with radioactive isotopes. metsol.comdiagnosticsworldnews.com The slight increase in mass due to the isotope incorporation makes these labeled compounds distinguishable by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comwikipedia.org

Role of Deuterium in Tracing and Mechanistic Studies

Deuterium, as a stable isotope of hydrogen, is particularly valuable in tracing and mechanistic studies. wikipedia.org Its use allows researchers to follow the journey of molecules within a biological system, providing insights into metabolic pathways, reaction mechanisms, and the dynamics of molecular interactions. synmr.insilantes.com By monitoring the presence and location of deuterium in metabolites, scientists can elucidate the steps of a biochemical reaction, identify intermediates, and understand how drugs are metabolized. synmr.in This ability to trace molecular transformations is fundamental to advancing our knowledge in fields ranging from enzymology to drug discovery. acs.org

Advantages of Deuterated Peptides in Research Applications

Deuterated peptides offer several distinct advantages in a research context. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the bond involving deuterium is stronger and breaks more slowly than the corresponding bond with hydrogen. lifetein.com This can result in a slower rate of metabolism by enzymes, which can be advantageous in studying peptide stability and degradation pathways. lifetein.com Furthermore, deuterated peptides serve as excellent internal standards in quantitative mass spectrometry, improving the accuracy of measurements. acs.orgmerckmillipore.com Their use in NMR spectroscopy can also provide detailed structural information about peptides and their interactions with other molecules. scbt.comnih.gov

Contextualizing L-Aspartyl-L-phenylalanine-d5 within Dipeptide Research

Dipeptides, the simplest form of peptides consisting of two amino acids, play crucial roles in various biological processes and have been a subject of extensive research. researchgate.net The specific dipeptide L-Aspartyl-L-phenylalanine is of particular interest due to its relationship with the widely used artificial sweetener, aspartame (B1666099). tandfonline.com

Overview of Aspartyl-Phenylalanine Dipeptide Derivatives in Biochemical Systems

The dipeptide L-Aspartyl-L-phenylalanine is a metabolite of aspartame. medchemexpress.comhmdb.ca In the body, aspartame is broken down into its constituent parts, including this dipeptide. hmdb.ca Research into aspartyl-phenylalanine dipeptide derivatives often focuses on their metabolic fate, their potential biological activities, and their interactions within biochemical systems. hmdb.cacaymanchem.com For instance, L-Aspartyl-L-phenylalanine has been shown to inhibit the angiotensin-converting enzyme (ACE). medchemexpress.com

Foundational Research Contributions of Deuterated Dipeptides

The introduction of deuterium into dipeptides like L-Aspartyl-L-phenylalanine has provided researchers with a powerful tool to investigate their properties with greater precision. Deuterated dipeptides have been instrumental in pharmacokinetic studies, helping to determine how these molecules are absorbed, distributed, metabolized, and excreted. google.com They are also crucial for accurately quantifying the levels of their non-deuterated counterparts in biological samples using isotope dilution mass spectrometry. mdpi.com This foundational research underpins our understanding of dipeptide biochemistry and metabolism. nih.govcymitquimica.com

Interactive Data Tables

Table 1: Chemical Properties of L-Aspartyl-L-phenylalanine and its Deuterated Analog

| Property | L-Aspartyl-L-phenylalanine | This compound |

| Molecular Formula | C₁₃H₁₆N₂O₅ caymanchem.com | C₁₃H₁₁D₅N₂O₅ pharmaffiliates.com |

| Molecular Weight | 280.3 g/mol caymanchem.com | 285.31 g/mol pharmaffiliates.com |

| CAS Number | 13433-09-5 caymanchem.com | 1356849-17-6 nih.gov |

| Physical State | Powder Solid fishersci.ca | Not explicitly stated, but likely a solid |

| Melting Point | 236 - 239 °C nih.gov | Not available |

| Solubility | Soluble in water cymitquimica.com | Not explicitly stated |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O5 |

|---|---|

Molecular Weight |

285.31 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1/i1D,2D,3D,4D,5D |

InChI Key |

YZQCXOFQZKCETR-PLGYOIJJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for L Aspartyl L Phenylalanine D5

Methods of Deuterium (B1214612) Introduction in Peptide Synthesis

The production of deuterated peptides involves specialized techniques to replace hydrogen atoms with deuterium atoms. lifetein.com Key methods include acid-mediated peptide deuteration and catalytic hydrogen isotope exchange (HIE). lifetein.com These processes require precise control of reaction conditions to ensure efficient deuteration. lifetein.com

Achieving site-selective deuteration is a significant challenge in the synthesis of isotopically labeled compounds. nih.govchemrxiv.org However, it is highly desirable as it allows for the precise study of specific atomic positions within a molecule.

Catalytic Hydrogen Isotope Exchange (HIE): This is a common method for introducing deuterium into organic molecules. lifetein.com It often involves the use of a metal catalyst, such as platinum or palladium, in the presence of a deuterium source like deuterium oxide (D₂O). lifetein.comj-parc.jp By carefully selecting the catalyst and reaction conditions (e.g., temperature, pH), it is possible to achieve selective deuteration at specific positions on the amino acid side chains or the peptide backbone. lifetein.comj-parc.jp For instance, using Pt/C and Pd/C catalysts at temperatures between 100–200°C can facilitate selective deuteration of the α-position and side chains of amino acids. j-parc.jp

Enzyme-Catalyzed Deuteration: Enzymatic methods offer high efficiency and site-selectivity for deuterium incorporation directly onto free amino acids. nih.govchemrxiv.orgacs.org For example, a two-protein system involving an aminotransferase (DsaD) and a partner protein (DsaE) can catalyze both Cα and Cβ hydrogen-deuterium exchange on amino acids. nih.govacs.org Reactions without DsaE result in exclusive Cα-deuteration, demonstrating the high degree of control achievable with enzymatic systems. nih.govacs.org

De Novo Synthesis from Deuterated Precursors: This approach involves synthesizing the target amino acid from smaller, already deuterated building blocks. nih.govchemrxiv.org While this method can provide high levels of deuterium incorporation at specific sites, it is often a multi-step and costly process. mdpi.com

| Deuteration Technique | Description | Advantages | Disadvantages |

| Catalytic HIE | Uses a metal catalyst and a deuterium source to exchange hydrogen for deuterium. lifetein.comj-parc.jp | Can be applied to the final compound or late-stage intermediates. researchgate.net | May lead to a mixture of deuterated products and potential racemization. j-parc.jp |

| Enzymatic Deuteration | Employs enzymes to catalyze site-selective H/D exchange. nih.govchemrxiv.orgacs.org | High efficiency and site-selectivity. nih.govchemrxiv.org | Limited by enzyme substrate specificity and availability. |

| De Novo Synthesis | Builds the amino acid from deuterated starting materials. nih.govchemrxiv.org | High and specific deuterium incorporation. | Often requires multiple steps and can be expensive. mdpi.com |

Chemical Synthesis Routes for L-Aspartyl-L-phenylalanine-d5

The chemical synthesis of dipeptides like this compound generally involves the formation of a peptide bond between the two constituent amino acids, one of which (in this case, phenylalanine) is isotopically labeled. orgsyn.orglibretexts.org Standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis, are employed. creative-peptides.com

A common strategy involves the following key steps: libretexts.org

Protection of Functional Groups: To prevent unwanted side reactions, the amino group of one amino acid and the carboxylic acid group of the other are protected with suitable protecting groups. libretexts.org

Activation of the Carboxyl Group: The carboxylic acid of the N-protected amino acid is activated to facilitate the formation of the amide bond. libretexts.org

Coupling: The activated amino acid is reacted with the C-protected amino acid (in this case, L-phenylalanine-d5) to form the dipeptide.

Deprotection: The protecting groups are removed to yield the final dipeptide. libretexts.org

The synthesis of the deuterated precursor, L-phenylalanine-d5, can be achieved through methods like the reduction of a nitrile in the presence of a deuterium source. beilstein-journals.org Once the deuterated amino acid is obtained, it can be incorporated into the dipeptide structure using established peptide synthesis methodologies. orgsyn.orgcreative-peptides.com

Enzymatic Synthesis Approaches to Deuterated Peptides and Precursors

Enzymatic methods provide an alternative to chemical synthesis for producing peptides and their precursors. uwec.edu Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that can be engineered to produce specific peptides. uwec.edu By supplying deuterated amino acid precursors to an in vitro system containing an engineered NRPS designed to synthesize L-Aspartyl-L-phenylalanine, it is possible to produce the deuterated dipeptide. uwec.edu

One study demonstrated the construction of hybrid dimodular peptide synthetases that could catalyze the formation of α-L-aspartyl-L-phenylalanine. uwec.edu This enzymatic approach can offer high specificity and avoid the need for protecting groups, though optimization of enzyme activity and stability is often required. uwec.edu Furthermore, enzymes like tryptophan synthase can be used for the synthesis of alpha-deuterated amino acids, which can then serve as precursors in peptide synthesis. nih.gov

Purification and Characterization of Synthesized this compound for Research Purity

Following synthesis, rigorous purification and characterization are essential to ensure the final product meets the high standards required for research applications. creative-peptides.comnih.gov This involves separating the desired deuterated peptide from unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. nih.gov

Methodologies for Ensuring Isotopic Purity

Ensuring high isotopic purity is a critical aspect of characterizing deuterated compounds. nih.govresearchgate.net Isotopic purity refers to the percentage of molecules in which the intended hydrogen atoms have been replaced by deuterium.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purifying peptides. creative-peptides.comnih.gov By selecting the appropriate column and mobile phase, it is possible to separate the target peptide from impurities based on differences in polarity and size. orgsyn.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a key tool for assessing isotopic purity. nih.govresearchgate.netrsc.orgresearchgate.net By analyzing the mass-to-charge ratio of the synthesized compound, researchers can determine the extent of deuterium incorporation and identify the presence of any non-deuterated or partially deuterated species. nih.govresearchgate.net Electrospray ionization (ESI)-HRMS is particularly advantageous due to its speed, high sensitivity, and low sample consumption. nih.govresearchgate.net

Advanced Spectroscopic Verification of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are employed to confirm the structural integrity of the synthesized peptide and to verify the precise location and extent of deuterium incorporation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the structure of molecules. rug.nl

¹H NMR: In a deuterated compound, the signals corresponding to the positions where deuterium has been incorporated will be absent or significantly reduced in the proton NMR spectrum. researchgate.net

²H NMR: Deuterium NMR provides direct evidence of deuterium incorporation and can be used to determine the specific sites of deuteration. sigmaaldrich.com A combination of quantitative ¹H NMR and ²H NMR can provide an accurate determination of isotopic abundance. nih.govwiley.com

Mass Spectrometry (MS): As mentioned earlier, MS is crucial for determining the molecular weight of the synthesized peptide. researchgate.net The mass spectrum of this compound will show a mass shift corresponding to the five deuterium atoms compared to its non-deuterated counterpart. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further information about the location of the deuterium atoms. nih.govresearchgate.netresearchgate.net

| Analytical Technique | Information Provided |

| HPLC | Chemical purity of the peptide. creative-peptides.comnih.gov |

| HR-MS | Molecular weight, isotopic enrichment, and isotopic purity. nih.govresearchgate.netrsc.org |

| ¹H NMR | Confirms the absence of protons at deuterated sites. researchgate.net |

| ²H NMR | Directly detects and quantifies deuterium at specific sites. sigmaaldrich.com |

| MS/MS | Fragmentation patterns that help confirm the location of deuterium atoms. nih.govresearchgate.netresearchgate.net |

Advanced Analytical Methodologies Utilizing L Aspartyl L Phenylalanine D5

Application of L-Aspartyl-L-phenylalanine-d5 as an Internal Standard in Quantitative Bioanalytical Method Development

In the development of quantitative bioanalytical methods, the primary goal is to obtain consistent, reliable, and accurate data. wjarr.com An internal standard (IS) is a substance with properties similar to the analyte that is added in a known quantity to samples, calibrators, and controls. youtube.com Its purpose is to correct for the variability that can occur during the analytical process, including sample preparation, extraction, and instrument response. youtube.com this compound is an ideal internal standard for the quantification of L-Aspartyl-L-phenylalanine because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer, yet is clearly distinguished by its mass-to-charge ratio (m/z).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Dipeptide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective analytical technique widely employed for the quantification of small molecules, including dipeptides, in complex biological matrices like plasma and urine. nih.govunc.edu In this methodology, the liquid chromatography system separates the analyte (L-Aspartyl-L-phenylalanine) and the internal standard (this compound) from other matrix components.

Following chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. researchgate.net In MRM, a specific precursor ion for both the analyte and the internal standard is selected and fragmented. A specific product ion from this fragmentation is then monitored. This process allows for highly selective detection, minimizing interference from other compounds in the sample. researchgate.net The instrument measures the response (peak area) for both the analyte and the internal standard, and the ratio of these responses is used for quantification, ensuring that variations in sample handling or instrument performance are effectively normalized. youtube.com

Strategies for Overcoming Endogenous Compound Interference in Quantitative Assays

A significant challenge in bioanalytical assays is the presence of the analyte as a natural (endogenous) component in the biological matrix being studied. For instance, N-beta-L-aspartyl-L-phenylalanine has been identified as a normal constituent of human plasma and urine. nih.gov This endogenous presence can interfere with the accurate quantification of the analyte.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to overcome this interference. The SIL-IS is distinguishable from the endogenous analyte by the mass spectrometer due to its different mass. researchgate.net Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same extraction recovery and matrix effects. youtube.com By calculating the ratio of the analyte's signal to the internal standard's signal, the method can accurately quantify the analyte concentration above its endogenous level. The high selectivity of LC-MS/MS further ensures that the instrument can differentiate between the analyte and other closely related substances, a critical factor for methods that must be specific. gavinpublishers.com

Validation of Analytical Procedures (e.g., Linearity, Precision, Accuracy) in Research Matrices

Validation is a formal process to confirm that an analytical procedure is suitable for its intended purpose. wjarr.com Key validation parameters include linearity, precision, and accuracy. a3p.orgasean.org When using this compound as an internal standard, these parameters are rigorously evaluated in the relevant biological matrix.

Linearity and Range : This demonstrates the proportional relationship between the measured response and the concentration of the analyte over a specific range. wjarr.com It is assessed by preparing a series of calibration standards at different concentrations in the matrix. The peak area ratio (analyte/IS) is plotted against concentration, and a linear regression is applied. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. gavinpublishers.com

Precision : This measures the closeness of agreement between a series of measurements from the same sample. asean.org It is typically expressed as the percent relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run precision), which assesses variations across different days, analysts, or equipment. a3p.org For bioanalytical methods, an RSD of ≤15% is often considered acceptable, except at the lower limit of quantification where ≤20% may be allowed. pfigueiredo.org

Accuracy : This refers to the closeness of the measured value to the true value. asean.org It is determined by analyzing quality control (QC) samples prepared at known concentrations and is expressed as the percent recovery or percent bias. wjarr.comgavinpublishers.com Accuracy should be assessed with a minimum of nine determinations over at least three concentration levels covering the specified range. asean.org

Table 1: Example Validation Summary for a Hypothetical LC-MS/MS Assay of L-Aspartyl-L-phenylalanine in Human Plasma

| Validation Parameter | Concentration Level (ng/mL) | Acceptance Criteria | Observed Results |

|---|---|---|---|

| Accuracy (% Bias) | 1.0 (LQC) | Within ±15% (±20% at LLOQ) | +5.2% |

| 50.0 (MQC) | -2.8% | ||

| 400.0 (HQC) | +1.5% | ||

| Precision (% RSD) - Within-Run | 1.0 (LQC) | ≤15% (≤20% at LLOQ) | 8.7% |

| 50.0 (MQC) | 4.1% | ||

| 400.0 (HQC) | 2.9% | ||

| Precision (% RSD) - Between-Run | 1.0 (LQC) | ≤15% (≤20% at LLOQ) | 11.3% |

| 50.0 (MQC) | 6.5% | ||

| 400.0 (HQC) | 4.8% | ||

| Linearity (r²) | 0.5 - 500 ng/mL | ≥0.99 | 0.9985 |

Isotope Dilution Mass Spectrometry Techniques in Academic Investigations

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive analytical method capable of providing highly accurate and traceable results. It is often considered a "gold standard" technique for method validation and the certification of reference materials. researchgate.netnih.gov

Principles and Theoretical Framework of Isotope Dilution Analysis

The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard, such as this compound) to a sample containing an unknown amount of the natural (unlabeled) analyte. researchgate.net After the labeled standard has been allowed to fully equilibrate with the unlabeled analyte in the sample, the mixture is processed.

The key to the technique is that the labeled and unlabeled forms of the compound behave identically during extraction, purification, and analysis. Therefore, any sample loss during these steps will affect both forms equally, leaving their ratio unchanged. A mass spectrometer is then used to measure the abundance ratio of the unlabeled analyte to the labeled standard. From this measured ratio, the known amount of the added labeled standard, and the molecular weights of both forms, the original concentration of the unlabeled analyte in the sample can be calculated with high precision and accuracy.

Methodological Considerations for this compound Application

For the successful application of this compound in IDMS, several methodological factors are critical:

Purity and Characterization of the Standard : The chemical and isotopic purity of the this compound standard must be accurately known. Any impurities could lead to errors in the final calculated concentration. Well-characterized reference materials are essential for this purpose. asean.org

Equilibration : It is crucial to ensure that the added deuterated standard achieves complete equilibrium with the endogenous L-Aspartyl-L-phenylalanine in the sample matrix. This ensures that the isotopic ratio is uniform throughout the sample before any subsequent processing steps.

Isotopic Stability : The deuterium (B1214612) labels on the phenylalanine residue must be stable and not prone to exchange with protons from the sample matrix or solvents during sample preparation and analysis. The use of deuterium on an aromatic ring, as in phenylalanine-d5, generally provides good stability.

Mass Spectrometric Resolution : The mass spectrometer must be able to resolve the mass signals of the natural dipeptide from its deuterated analogue without any spectral overlap. This ensures that the measured isotope ratio is accurate.

By carefully controlling these factors, IDMS using this compound can provide highly reliable quantification for academic research, clinical diagnostics, and reference material certification.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| L-Aspartyl-L-phenylalanine |

| This compound |

| Phenylalanine |

| Phenylalanine-d5 |

| N-beta-L-aspartyl-L-phenylalanine |

| Asparagine |

| Deuterium |

Integration with High-Resolution Mass Spectrometry for Comprehensive Analysis

The use of stable isotope-labeled internal standards, such as this compound, is significantly enhanced when coupled with high-resolution mass spectrometry (HRMS) platforms. These advanced analytical systems provide the mass accuracy and resolving power necessary to differentiate the labeled standard from its unlabeled counterpart and other complex matrix components, which is crucial for accurate quantification and detailed structural analysis in dipeptide research.

Orbitrap and FTICR-MS Applications in Dipeptide Research

Orbitrap and Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) are two leading HRMS technologies that have become indispensable in proteomics and metabolomics, including the specialized area of dipeptide analysis. Their primary advantage lies in providing high-resolution and accurate mass measurements, which are critical when working with stable isotope-labeled compounds like this compound.

In quantitative proteomics, stable isotope labeling is a key strategy where a sample is derivatized with a "light" chemical tag while another is labeled with a "heavy" isotope version of the same tag. washington.edu When analyzed together, identical compounds from different samples co-elute and can be distinguished by the mass difference between the heavy and light isotopes. washington.edu The high resolving power of Orbitrap and FTICR-MS allows for the clear separation of the isotopic peaks of the endogenous dipeptide and the deuterated this compound standard, preventing spectral overlap and ensuring precise quantification. nih.gov

The Orbitrap mass analyzer is particularly noted for its fast scanning speeds and high sensitivity, making it well-suited for coupling with liquid chromatography (LC) for high-throughput analyses. washington.edu This combination is effective for quantifying sweeteners like aspartame (B1666099) in various food matrices, where a deuterated internal standard can compensate for variations during sample preparation and analysis. nih.govnih.gov FTICR-MS, while typically offering even higher resolution, provides unparalleled mass accuracy, which is beneficial for the unambiguous identification of analytes and their metabolites in complex biological samples.

Table 1: Comparison of HRMS Platforms in Deuterated Dipeptide Analysis

| Feature | Orbitrap Mass Spectrometry | FTICR-Mass Spectrometry |

|---|---|---|

| Principle | Ions are trapped in an orbital motion around a central spindle-like electrode. The frequency of their axial oscillation is measured and converted to a mass-to-charge ratio. | Ions are trapped in a strong magnetic field, where they orbit at a frequency characteristic of their mass-to-charge ratio. This frequency is detected to determine the mass. |

| Resolution | High (up to 500,000 FWHM) | Ultra-high (can exceed 1,000,000 FWHM) |

| Mass Accuracy | Excellent (< 1-3 ppm) | Exceptional (< 1 ppm) |

| Application in Dipeptide Research | Ideal for quantitative studies using this compound, offering robust performance in complex matrices and compatibility with fast chromatography. washington.edunih.gov | Suited for structural elucidation and confirmation studies where the highest degree of mass accuracy is required to distinguish between isobaric species. |

Data Processing and Bioinformatic Tools for Deuterated Dipeptide Analysis

The large and complex datasets generated by HRMS require sophisticated data processing and bioinformatic tools for accurate analysis. The workflow for analyzing data from experiments using deuterated standards like this compound involves several key steps, from initial signal processing to final quantitative analysis.

The primary goal of data processing is to accurately calculate the relative abundance of the labeled and unlabeled forms of the dipeptide. researchgate.net This process begins with the extraction of ion chromatograms for both the analyte and the internal standard. The high mass accuracy of Orbitrap and FTICR-MS minimizes the chance of selecting incorrect ion signals. Following extraction, peak integration is performed to determine the area under the curve for each isotopic form, which is then used to calculate the concentration of the analyte.

Several bioinformatic tools have been developed to facilitate the analysis of data from stable isotope labeling experiments. While many are designed for large-scale proteomic studies, their principles are applicable to the analysis of deuterated dipeptides.

DeuteRater : This is a data analysis tool designed to measure protein turnover from metabolic D₂O labeling. oup.comnih.gov It utilizes theoretical predictions for label-dependent changes in isotope abundance and the spacing within the isotope envelope to calculate turnover rates. nih.govresearchgate.net Its ability to evaluate the accuracy and precision of peptide measurements can be adapted for the quality control of quantitative dipeptide assays. oup.com

Deuteros : This software is designed for the rapid analysis and visualization of data from differential hydrogen-deuterium exchange mass spectrometry (HDX-MS). nih.gov It assists in interpreting HDX-MS data by providing complementary data visualization capabilities, which can be useful for structural studies of dipeptides and their interactions. nih.gov

The general data processing workflow involves identifying the peptide, determining the isotopic distribution, and calculating the extent of deuterium incorporation. researchgate.netgalaxyproject.org This requires software capable of handling the complexity of isotopic envelopes and accurately deconvoluting the signals to provide reliable quantitative data.

Table 2: Data Processing Workflow and Bioinformatic Tools

| Processing Step | Description | Relevant Bioinformatic Tools/Functions |

|---|---|---|

| Raw Data Extraction | Extraction of mass spectra and chromatograms from the raw data files generated by the mass spectrometer. | Vendor-specific software (e.g., Xcalibur, MassLynx), open-source tools like ProteoWizard. |

| Peak Detection and Alignment | Identification of chromatographic peaks corresponding to the labeled (this compound) and unlabeled dipeptide across different runs. | Algorithms within processing software that align retention times and identify corresponding peaks. |

| Isotope Pattern Analysis | Analysis of the isotopic distribution to confirm the presence of the deuterated standard and to perform deconvolution of overlapping isotopic envelopes. | DeuteRater, specialized algorithms for calculating theoretical isotope distributions. oup.com |

| Quantification | Calculation of the peak area ratios of the labeled internal standard to the unlabeled analyte to determine the concentration of the analyte. | Quantitative analysis software packages that support stable isotope dilution methods. |

| Data Visualization | Generation of plots and figures to visually inspect the quality of the data and present the final results. | Deuteros for visualization of differential data, various plotting software. nih.gov |

Investigating Metabolic Pathways and Enzymatic Interactions with L Aspartyl L Phenylalanine D5

Elucidation of Dipeptide Degradation Pathways

The breakdown of dipeptides is a critical step in protein digestion and amino acid absorption. L-Aspartyl-L-phenylalanine-d5 serves as a valuable substrate for investigating the enzymes responsible for this process and quantifying their activity.

In Vitro Enzymatic Hydrolysis of this compound by Peptidases

The hydrolysis of L-Aspartyl-L-phenylalanine, the non-deuterated analog, is carried out by specific peptidases located in the intestine. Research has identified that the breakdown of this dipeptide occurs both at the intestinal brush border and within the mucosal cells (in the cytosol). nih.gov

Studies have shown that at least three brush border peptidases are capable of hydrolyzing the peptide bond between aspartate and phenylalanine. nih.gov However, these enzymes exhibit a relatively low affinity for this particular dipeptide. Consequently, a significant portion of the dipeptide may be absorbed intact into the intestinal cells. nih.gov Inside the cell, a distinct cytosolic peptidase with Asp-Phe hydrolase activity completes the degradation. nih.gov

When this compound is used in in vitro assays with preparations of these intestinal enzymes, the resulting products are L-aspartate and L-phenylalanine-d5. The presence of the deuterium-labeled phenylalanine in the reaction mixture can be precisely quantified over time, providing a clear and unambiguous measure of enzymatic cleavage, free from interference from any endogenous L-phenylalanine that may be present in the enzyme preparation.

Table 1: Peptidases Involved in L-Aspartyl-L-phenylalanine Hydrolysis

| Enzyme Location | Enzyme Type | Role in Hydrolysis |

| Intestinal Brush Border | Dipeptidases | Initial hydrolysis of the dipeptide in the intestinal lumen. nih.gov |

| Intestinal Cytosol | Asp-Phe Hydrolase | Hydrolysis of dipeptide that is transported intact into the mucosal cells. nih.gov |

Assessment of Enzyme Activity and Kinetic Parameters Using Deuterated Substrates

Enzyme kinetics provides a quantitative framework for understanding the efficiency and mechanism of enzyme-catalyzed reactions. The use of deuterated substrates like this compound is a powerful technique in these assessments. Key kinetic parameters, the Michaelis-Menten constant (KM) and the maximum velocity (Vmax), describe the substrate concentration at which the reaction rate is half of the maximum and the theoretical maximum rate of the reaction, respectively. wikipedia.orglibretexts.org

By measuring the rate of formation of L-phenylalanine-d5 at various concentrations of this compound, researchers can construct a saturation curve and determine these kinetic parameters for a specific peptidase. libretexts.org

Furthermore, the use of deuterated substrates can reveal details about the reaction mechanism through the kinetic isotope effect (KIE). If the breaking of a carbon-hydrogen bond on the phenyl ring were part of the rate-limiting step of the enzymatic reaction, replacing hydrogen with the heavier deuterium (B1214612) isotope could slow the reaction rate. While the deuterium labels in this compound are typically on the stable phenyl ring and not directly involved in the hydrolysis of the peptide bond, this principle is fundamental in using deuterated analogs to probe enzymatic mechanisms. nih.gov

Table 2: Key Enzyme Kinetic Parameters

| Parameter | Symbol | Definition | Significance |

| Michaelis-Menten Constant | KM | The substrate concentration at which the reaction velocity is half of Vmax. wikipedia.org | Represents the affinity of the enzyme for the substrate; a lower KM indicates a higher affinity. |

| Maximum Velocity | Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. wikipedia.orgkhanacademy.org | Reflects the turnover rate of the enzyme, i.e., how quickly it can convert substrate to product. |

Tracing Amino Acid and Dipeptide Metabolic Fates in Model Systems

Once hydrolyzed, the constituent amino acids of the dipeptide are absorbed and enter the body's metabolic pool. This compound is an ideal tracer for following the metabolic fate of phenylalanine in various biological systems.

Application in Phenylalanine Metabolism Research in Cellular and Animal Models (excluding human trials)

After administration of this compound to animal models or its introduction to cell cultures, the released L-phenylalanine-d5 can be traced through various metabolic pathways. Phenylalanine is an essential amino acid, meaning it must be obtained from the diet, and its primary metabolic route is hydroxylation to form tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. nih.gov

In cellular models, such as those used to study metabolic disorders like phenylketonuria (PKU) where phenylalanine metabolism is impaired, L-phenylalanine-d5 can be used to quantify the flux through alternative pathways, such as its transamination to phenylpyruvate. nih.govnih.gov In animal models, researchers can track the appearance of the d5 label in newly synthesized proteins, demonstrating the incorporation of the dietary amino acid into tissues. It can also be used to measure the rate of conversion of phenylalanine to tyrosine and other downstream metabolites. Recent research in cancer models has also explored the role of phenylalanine metabolism in cell proliferation, where a labeled tracer like phenylalanine-d5 would be crucial for dissecting metabolic remodeling. biorxiv.org

Studies on Aspartate and Phenylalanine Incorporation into Biochemical Cycles

Both aspartate and phenylalanine are central molecules in a variety of biochemical pathways. Using this compound allows for the simultaneous introduction of an unlabeled pool of aspartate and a labeled pool of phenylalanine-d5.

Aspartate is a non-essential amino acid that plays several key roles:

Precursor for other amino acids: It is a precursor for the synthesis of asparagine, methionine, lysine, and threonine. researchgate.net

Urea (B33335) Cycle: It donates a nitrogen atom for the formation of argininosuccinate, a critical intermediate in the urea cycle for the disposal of excess nitrogen. youtube.com

Gluconeogenesis: It can be converted to oxaloacetate, an intermediate in the citric acid cycle (TCA cycle) and a starting point for the synthesis of glucose.

Nucleotide Synthesis: It is a precursor in the synthesis of pyrimidines. nih.gov

Phenylalanine-d5 , once formed, can be traced:

Protein Synthesis: Its incorporation into newly synthesized proteins across various tissues.

Tyrosine Synthesis: Its conversion to labeled tyrosine (tyrosine-d4, assuming one deuterium is lost from the ring during hydroxylation), which is a precursor for neurotransmitters (dopamine, norepinephrine) and melanin. nih.gov

This dual-tracer potential makes the deuterated dipeptide a highly efficient tool for studying the interconnectedness of amino acid metabolic pathways in various model systems.

Table 3: Primary Metabolic Fates of Aspartate and Phenylalanine

| Amino Acid | Key Metabolic Pathways | Major Products/Functions |

| Aspartate | Transamination, Urea Cycle, Pyrimidine Synthesis | Oxaloacetate (TCA Cycle), Argininosuccinate (Urea Cycle), Other Amino Acids, Nucleotides. researchgate.netyoutube.comnih.gov |

| Phenylalanine | Hydroxylation, Protein Synthesis, Transamination | Tyrosine, Polypeptides, Phenylpyruvate. nih.gov |

Research on Enzyme Specificity and Mechanism with Deuterated Analogs

Isotopically labeled analogs are fundamental tools for probing the specificity and catalytic mechanisms of enzymes. Deuterated compounds like this compound can provide insights into how a peptidase recognizes and binds its substrate.

While the d5 label is on the phenyl ring, which is not directly involved in peptide bond cleavage, the principle of using deuterated analogs is crucial. For example, if researchers were to synthesize this dipeptide with deuterium atoms at the alpha-carbon position of either amino acid, they could directly probe the chemistry of bond breaking.

Studies of enzyme specificity involve determining how changes in the substrate's structure affect binding and catalysis. By comparing the kinetic parameters (KM and Vmax) of the unlabeled dipeptide with various labeled or modified analogs, researchers can map the active site of the enzyme. nih.gov This helps to understand which functional groups on the substrate are essential for proper orientation and binding within the enzyme's active site. Such studies can reveal the precise interactions, like hydrogen bonds or hydrophobic interactions, that contribute to the enzyme's high degree of specificity for its preferred substrates. biorxiv.org The use of deuterated amino acids has been recognized as a key method for probing enzyme mechanisms and achieving site-selective labeling to understand these interactions. nih.gov

Investigation of Enzyme Active Sites and Substrate Binding

The active site of an enzyme is a highly specific three-dimensional pocket where substrates bind and are converted into products. The precise geometry and electrostatic environment of the active site are crucial for catalysis. Deuterium-labeled substrates like this compound can be employed to map these active sites and understand the forces governing substrate recognition and binding.

One key technique is Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the NMR spectra of an enzyme in the presence of the unlabeled dipeptide versus this compound, researchers can identify the specific points of interaction between the substrate and the amino acid residues of the enzyme's active site. The deuterium atoms provide a distinct signal, allowing for the precise determination of the substrate's orientation and conformation when bound.

Furthermore, kinetic isotope effect (KIE) studies can provide insights into the rate-limiting steps of an enzymatic reaction. lifetein.com The substitution of a hydrogen atom with a deuterium atom can lead to a slight decrease in the reaction rate if the cleavage of that C-H bond is part of the rate-determining step. nih.gov By observing the KIE upon binding of this compound to an enzyme, scientists can infer details about the conformational changes and energetic landscape of the enzyme-substrate complex.

Table 1: Illustrative Research Findings on Enzyme Active Site and Substrate Binding with this compound

| Enzyme Studied | Technique | Key Finding | Implication for Active Site Understanding |

|---|---|---|---|

| Carboxypeptidase A | NMR Spectroscopy | Deuterium signals from the d5-phenylalanine residue show close proximity to specific aromatic residues in the S1' subsite. | Provides a precise map of the hydrophobic interactions governing substrate specificity. |

| Aminopeptidase N | Isothermal Titration Calorimetry (ITC) | Binding affinity of this compound is slightly higher than its non-deuterated counterpart. | Suggests that subtle changes in vibrational modes due to deuteration can influence binding thermodynamics. |

Mechanistic Probes for Hydrolytic Enzymes and Transaminases

This compound is a valuable mechanistic probe for studying enzymes that catalyze its transformation, such as hydrolytic enzymes (peptidases) and transaminases.

Hydrolytic Enzymes (Peptidases):

Peptidases cleave the peptide bond between the aspartyl and phenylalanine residues of L-Aspartyl-L-phenylalanine. The mechanism of this hydrolysis can be investigated using this compound through KIE studies. If the rate of hydrolysis is slower with the deuterated substrate, it suggests that a step involving the cleavage of a carbon-deuterium bond is rate-limiting. This can help to distinguish between different proposed catalytic mechanisms.

For instance, in the case of a serine protease, the reaction proceeds through a tetrahedral intermediate. Isotopic labeling can help to determine whether the formation or the breakdown of this intermediate is the slower step in the reaction sequence.

Transaminases:

Transaminases catalyze the transfer of an amino group from an amino acid to a keto acid. wikipedia.orgpharmaguideline.comlibretexts.orgyoutube.com While L-Aspartyl-L-phenylalanine itself is not a primary substrate for most transaminases, its constituent amino acids are. However, specialized transaminases or engineered enzymes may exhibit activity towards dipeptides.

In such cases, this compound can be used to probe the transamination mechanism. The deuterium atoms on the phenylalanine ring can serve as reporters in mass spectrometry-based assays to track the transfer of the amino group and the formation of the corresponding keto acid. Furthermore, KIE studies can reveal the mechanistic details of the amino group transfer, which typically involves the formation of a Schiff base intermediate with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. pharmaguideline.comlibretexts.orgyoutube.com

Table 2: Illustrative Research Findings on Mechanistic Probes for Hydrolytic Enzymes and Transaminases with this compound

| Enzyme Class | Specific Enzyme | Experimental Approach | Mechanistic Insight Gained |

|---|---|---|---|

| Hydrolytic Enzyme | Porcine Pancreatic Elastase | Stopped-flow kinetics with KIE analysis | A significant KIE observed upon cleavage of the peptide bond suggests that proton abstraction is a key part of the rate-determining step. |

| Hydrolytic Enzyme | Human Chymotrypsin | Mass spectrometry analysis of cleavage products | The deuterated phenylalanine product can be easily distinguished, allowing for precise quantification of enzyme activity in complex mixtures. |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| L-Aspartyl-L-phenylalanine |

| This compound |

| Phenylalanine |

| Aspartic Acid |

Structural Characterization and Conformational Studies Through Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Peptide Analysis

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution. The introduction of deuterium (B1214612) at specific positions in a peptide can significantly enhance the quality and information content of NMR spectra.

Applications of Deuterium Labeling for Biomolecular NMR Spectroscopy

Deuterium labeling in biomolecular NMR serves several critical purposes. Firstly, it simplifies complex proton (¹H) NMR spectra by replacing protons with deuterium, which is effectively "silent" in ¹H NMR experiments. This spectral simplification is particularly advantageous for larger peptides and proteins where severe resonance overlap can hinder analysis. Secondly, perdeuteration, or the uniform replacement of non-exchangeable hydrogens with deuterium, can dramatically increase spectral resolution. nih.gov This is crucial for intrinsically disordered proteins (IDPs) which often exhibit poorly dispersed spectra. nih.gov

Furthermore, deuterium substitution alters the relaxation properties of neighboring protons, which can be exploited to obtain specific structural information. The replacement of hydrogen with deuterium also leads to small but measurable isotope shifts in the NMR signals of nearby nuclei (¹³C, ¹⁵N). nih.gov These shifts are sensitive to the local geometric environment and can provide valuable constraints for structure determination. nih.gov For instance, deuterium isotope shifts on ¹³Cα chemical shifts have been empirically correlated with protein backbone conformation.

Resolving Conformational Dynamics and Intermolecular Interactions of Dipeptides

The conformational flexibility of dipeptides like L-Aspartyl-L-phenylalanine is a key determinant of their biological activity and interactions. Deuteration aids in resolving these complex dynamics. The introduction of deuterium can influence the conformational preferences of the dipeptide due to subtle changes in vibrational frequencies and bond lengths. fu-berlin.de These deuterium isotope effects can be monitored by NMR to understand the conformational landscape.

NMR isotope shifts are dependent on stereochemistry and interatomic distances, making them valuable for extracting structural information. nih.gov For example, three-bond and four-bond isotope shifts have been shown to correlate with dihedral angles (φ and ψ) and hydrogen bond distances within the peptide backbone. nih.gov By measuring these small changes in chemical shifts upon deuteration of L-Aspartyl-L-phenylalanine, researchers can gain insights into the preferred solution-state conformations and the dynamics of intermolecular interactions, such as those with solvent molecules or potential binding partners. The analysis of these isotope effects, in conjunction with other NMR parameters like nuclear Overhauser effects (NOEs) and coupling constants, allows for a more detailed characterization of the dipeptide's conformational ensemble.

Mass Spectrometry for Structural Elucidation of L-Aspartyl-L-phenylalanine-d5

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of molecules. When applied to deuterated compounds like this compound, it provides unique information regarding the location and stability of the deuterium labels.

Fragmentation Pathways and Isotopic Signature Analysis by MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a characteristic spectrum of product ions. The fragmentation of peptides in MS/MS typically occurs at the amide bonds, leading to the formation of b- and y-type ions, as well as other fragment ions resulting from side-chain cleavages.

For this compound, the mass of the molecular ion will be shifted by +5 Da compared to its non-deuterated counterpart. The fragmentation pattern observed in the MS/MS spectrum will reveal how the deuterium labels are distributed among the product ions. This information is crucial for confirming the position of deuteration. For instance, if the d5 label is on the phenylalanine ring, fragmentation that retains this ring will produce ions with a +5 Da shift, while fragments without the ring will have masses corresponding to the unlabeled portion of the molecule. The analysis of the isotopic signature of each fragment ion allows for the precise mapping of the deuterium atoms within the molecule.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Corresponding Neutral Loss |

| 286.14 ([M+H]⁺) | b₁ | 116.03 | C₉H₈D₅NO₂ |

| 286.14 ([M+H]⁺) | y₁ | 171.09 | C₄H₅NO₃ |

| 286.14 ([M+H]⁺) | a₁ | 88.04 | CO, C₉H₈D₅NO₂ |

| 286.14 ([M+H]⁺) | Immonium (Phe-d5) | 126.11 | C₁₀H₉NO₄ |

Note: The m/z values are predicted based on the fragmentation of the unlabeled compound and assume deuteration on the phenyl ring of phenylalanine.

Advanced Photodissociation Techniques (e.g., UVPD) for Deuterated Peptide Fragmentation

Conventional fragmentation methods like collision-induced dissociation (CID) can sometimes lead to the scrambling of hydrogen and deuterium atoms within the ion before fragmentation, complicating the interpretation of the data. acs.org Advanced photodissociation techniques, such as Ultraviolet Photodissociation (UVPD), offer a solution to this problem.

UVPD utilizes high-energy photons to induce fragmentation, which often occurs on a much faster timescale than intramolecular hydrogen/deuterium scrambling. nih.govacs.org Studies have shown that UVPD at 213 nm can accurately localize sites of backbone deuteration in peptides without significant H/D scrambling. nih.govacs.orgmanchester.ac.ukchemrxiv.org This technique is particularly valuable for analyzing deuterated peptides as it can provide unambiguous information about the position of the deuterium labels. The application of UVPD to this compound would be expected to yield a rich fragmentation spectrum, including a-, x-, c-, and z-type fragment ions, providing high-resolution structural information and confirming the location of the deuterium atoms with high confidence. acs.org

Computational Modeling and Simulation Aided by Deuteration Data

Computational modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of peptides. The accuracy of these simulations can be significantly enhanced by incorporating experimental data as restraints.

Data obtained from NMR spectroscopy of this compound, such as deuterium isotope shifts and NOE-derived distance restraints, can be used to guide and validate computational models. For example, theoretical relationships between vicinal spin-spin coupling constants and torsion angles, often described by Karplus equations, can be used in conjunction with experimental NMR data to predict side-chain conformations. nih.govacs.org An efficient computational procedure can be developed to determine the conformation of dipeptides by integrating theoretical and experimental SSCCs with quantum chemistry methods. nih.gov

MD simulations can generate an ensemble of conformations that a peptide samples over time. By comparing the properties of the simulated ensemble with the experimental data from the deuterated peptide, the force fields and simulation parameters can be refined to better reproduce the experimental reality. researchgate.net For instance, the simulated distribution of dihedral angles can be compared with those inferred from NMR isotope shift measurements. This iterative process of comparing simulation with experiment allows for the development of a highly accurate model of the conformational dynamics of this compound in solution. The integration of HDX-MS data with molecular dynamics simulations has also been shown to be a powerful approach for elucidating conformer-dependent behavior. acs.org

Molecular Dynamics Simulations Informed by Isotopic Shifts

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular structures. In the context of this compound, the introduction of deuterium in the phenyl ring of the phenylalanine residue can significantly inform and refine these simulations. The increased mass of deuterium atoms subtly alters the vibrational frequencies of the C-D bonds compared to C-H bonds. These changes, known as isotopic shifts, can be experimentally determined using techniques like infrared or Raman spectroscopy.

By incorporating these experimentally observed isotopic shifts into the force fields used for MD simulations, a more accurate representation of the molecule's potential energy surface can be achieved. This refinement allows for a more realistic depiction of the conformational sampling of the dipeptide in solution. The altered vibrational dynamics due to deuteration can influence the intramolecular interactions, potentially leading to shifts in the populations of different conformational states.

Below is a hypothetical data table illustrating how isotopic shifts could be used to refine force field parameters for an MD simulation.

| Bond Type | Standard Force Constant (kcal/mol/Ų) | Isotopic Shift-Informed Force Constant (kcal/mol/Ų) |

| C-H (aromatic) | 340 | 340 |

| C-D (aromatic) | 340 | 348 |

This table is illustrative and does not represent actual experimental data.

Quantum Chemical Calculations for Deuterium Isotope Effects on Structure

Quantum chemical calculations offer a first-principles approach to understanding the electronic structure and geometry of molecules. These methods are particularly well-suited for investigating the subtle structural perturbations caused by isotopic substitution. The primary influence of deuteration in these calculations stems from the change in the zero-point vibrational energy (ZPVE). Due to its greater mass, a C-D bond has a lower ZPVE than a C-H bond.

This difference in ZPVE can lead to small but significant changes in the equilibrium geometry of this compound compared to its non-deuterated counterpart. Quantum chemical calculations can predict these changes with a high degree of accuracy. For example, the C-D bond is typically found to be slightly shorter than the corresponding C-H bond. This phenomenon, known as the Ubbelohde effect, can propagate through the molecule, leading to minor adjustments in other bond lengths, bond angles, and dihedral angles.

The following table provides a theoretical comparison of key geometric parameters for a specific conformer of L-Aspartyl-L-phenylalanine and its d5 isotopologue, as might be predicted by quantum chemical calculations.

| Parameter | L-Aspartyl-L-phenylalanine | This compound (Calculated) |

| Phenyl C-H/C-D Bond Length (Å) | 1.084 | 1.082 |

| Dihedral Angle χ1 (°) | -65.2 | -65.5 |

| Dihedral Angle χ2 (°) | 92.1 | 91.8 |

This table presents hypothetical data for illustrative purposes.

Applications in Proteomics and Metabolomics Research

Role of L-Aspartyl-L-phenylalanine-d5 in Quantitative Proteomics Workflows (Methodological)

In quantitative proteomics, the goal is to determine the absolute or relative abundance of proteins in a sample. nih.govresearchgate.net Stable isotope labeling is a cornerstone of the most accurate MS-based quantification methods. nih.gov this compound, by virtue of its five deuterium (B1214612) atoms, possesses a known mass shift compared to the natural dipeptide, making it an ideal internal standard.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics. wikipedia.orgchempep.comyale.edu In a typical SILAC experiment, cells are cultured in media containing either "light" (natural) or "heavy" (stable isotope-labeled) essential amino acids, such as arginine and lysine. chempep.comthermofisher.com This leads to the incorporation of these amino acids into all newly synthesized proteins. wikipedia.org When "light" and "heavy" cell populations are combined, the mass spectrometer can distinguish between the peptides from each population based on their mass difference, and the ratio of their signal intensities provides a precise measure of their relative abundance. yale.edu

While this compound is a dipeptide and not an amino acid used for de novo protein synthesis in standard SILAC workflows, it can be employed in several specialized contexts:

Spike-in Standard: In SILAC experiments designed to study the cellular response to the administration of L-Aspartyl-L-phenylalanine, the deuterated form can be spiked into the mixed cell lysates at a known concentration. This allows for the absolute quantification of the intracellular and extracellular levels of the dipeptide itself, complementing the relative quantification of the proteome.

Non-canonical SILAC: Advanced SILAC methods sometimes employ non-canonical amino acids to probe specific biological processes. nih.gov While not a direct analogue for protein incorporation, this compound could be used in studies focused on peptide uptake and metabolism, where its metabolic fate is tracked alongside changes in the proteome measured by conventional SILAC.

The key advantage of using a stable isotope-labeled standard like this compound is that it can be added early in the experimental workflow, correcting for sample loss and analytical variability during sample preparation and MS analysis. yale.edu

This compound is instrumental in both absolute and relative quantification of the endogenous L-Aspartyl-L-phenylalanine dipeptide, which may be present in biological samples as a metabolite of the artificial sweetener aspartame (B1666099). hmdb.cacaymanchem.com

Absolute Quantification: This strategy aims to determine the exact concentration of a molecule in a sample. nih.govresearchgate.netstanford.edu In this approach, a known amount of this compound is added to the biological sample. nih.gov The sample is then processed and analyzed by mass spectrometry. The ratio of the MS signal intensity of the endogenous ("light") dipeptide to the deuterated ("heavy") standard is measured. By comparing this ratio to a calibration curve generated with known concentrations of the light dipeptide and a fixed concentration of the heavy standard, the absolute concentration of L-Aspartyl-L-phenylalanine in the original sample can be precisely calculated. nih.gov This method is often referred to as isotope dilution mass spectrometry (IDMS). nih.gov

Relative Quantification: The goal of relative quantification is to compare the concentration of a molecule across multiple samples. acs.orgbrandeis.edu In this workflow, an equal amount of this compound is spiked into each sample to be compared. The ratio of the light to heavy signal is then determined for each sample. By comparing these ratios between samples, the relative change in the concentration of L-Aspartyl-L-phenylalanine can be accurately determined. The internal standard normalizes for variations in sample preparation and instrument response, ensuring that observed differences in the ratios reflect true biological changes. acs.org

The table below illustrates the mass difference between the natural and deuterated dipeptide, which is fundamental to its use in MS-based quantification.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| L-Aspartyl-L-phenylalanine | C₁₃H₁₆N₂O₅ | 280.1059 |

| This compound | C₁₃H₁₁D₅N₂O₅ | 285.1373 |

This interactive table provides the molecular formula and monoisotopic mass for both the natural and deuterated forms of L-Aspartyl-L-phenylalanine.

Metabolomic Profiling and Pathway Analysis Using Deuterated Standards

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological system. nih.gov Deuterated standards are indispensable for achieving accurate and reliable quantification in both targeted and untargeted metabolomics approaches. thermofisher.commdpi.com

Targeted metabolomics focuses on the measurement of a predefined set of metabolites. lcms.cznih.gov this compound is an ideal internal standard for the targeted quantification of L-Aspartyl-L-phenylalanine in various research samples, such as plasma, urine, or cell culture media. lcms.cz

The methodology, based on stable isotope dilution and liquid chromatography-tandem mass spectrometry (LC-MS/MS), involves the following steps:

Sample Preparation: A known quantity of this compound is added to the biological sample. This is followed by extraction of the metabolites.

Chromatographic Separation: The extracted metabolites are separated using liquid chromatography to reduce sample complexity and isolate the analyte of interest from other molecules that might interfere with the measurement.

Mass Spectrometric Detection: The eluting compounds are ionized and analyzed by a tandem mass spectrometer. The instrument is set to specifically monitor the precursor-to-product ion transitions for both the endogenous (light) and the deuterated (heavy) L-Aspartyl-L-phenylalanine.

The use of the deuterated internal standard corrects for any variability during sample preparation and potential matrix effects during ionization, leading to highly accurate and precise quantification. thermofisher.com

Untargeted metabolomics seeks to measure as many metabolites as possible in a sample to obtain a global snapshot of the metabolome. nih.govnih.govcreative-proteomics.com A major challenge in this approach is the confident identification and annotation of the thousands of detected metabolic features. nih.gov

When this compound is used in an untargeted study, for example, as part of a spike-in cocktail of standards to assess data quality, its annotation presents unique considerations:

Feature Identification: The deuterated compound will be detected as a distinct feature with a mass-to-charge ratio (m/z) that is 5 Da higher than its natural counterpart.

Database Matching: Standard metabolomics databases are unlikely to contain entries for this compound. Therefore, its identification cannot rely on simple database matching.

Annotation Strategy: Its annotation would be based on its known exact mass and its expected retention time, which would be very similar to that of the natural L-Aspartyl-L-phenylalanine. The characteristic isotopic pattern would further confirm its identity.

The presence of such a known, labeled compound can also aid in the annotation of unknown metabolites by providing a reference point for retention time and mass accuracy.

Research on Biochemical Network Perturbations

This compound can be used as a metabolic tracer to study biochemical network perturbations. By introducing the deuterated dipeptide into a biological system (e.g., cell culture or an animal model), researchers can track its metabolic fate. nih.gov Mass spectrometry can then be used to detect and quantify downstream metabolites that have incorporated the deuterium label.

This approach can help to elucidate:

Metabolic Pathways: The pathways through which L-Aspartyl-L-phenylalanine is metabolized. hmdb.ca

Enzyme Activity: The activity of enzymes involved in its degradation or conversion. For instance, since L-Aspartyl-L-phenylalanine is a known inhibitor of angiotensin-converting enzyme (ACE), its deuterated form could be used to study the dynamics of this inhibition and its impact on related pathways. caymanchem.com

Network Effects: How an influx of this dipeptide perturbs interconnected metabolic networks, such as phenylalanine and aspartate metabolism. nih.gov

Investigating Alterations in Phenylalanine Metabolic Pathways in Model Systems

The use of deuterated phenylalanine, delivered as L-phenylalanine-d5, is a cornerstone technique for elucidating the kinetics of phenylalanine metabolism. nih.gov This approach, known as stable isotope tracing, enables researchers to follow the journey of phenylalanine through its primary metabolic routes, most notably its conversion to tyrosine. By introducing a known amount of the labeled compound into a model system (such as cell cultures, animal models, or even human subjects), scientists can measure the rate of appearance of the deuterium-labeled tyrosine and other downstream metabolites. nih.govnih.gov This provides a direct measurement of the metabolic flux through specific enzymatic reactions.

This methodology is particularly powerful for studying inborn errors of metabolism and other diseases that affect amino acid processing. nih.gov For instance, in phenylketonuria (PKU), the enzyme phenylalanine hydroxylase (PAH) is deficient, leading to a blockage in the conversion of phenylalanine to tyrosine. icm.edu.pl By administering a deuterated phenylalanine tracer, researchers can precisely quantify the degree of this blockage in PKU patients or in corresponding disease models. nih.govnih.gov A significantly lower ratio of labeled tyrosine to labeled phenylalanine compared to healthy controls would indicate impaired PAH activity.

Beyond genetic disorders, this technique is applied to investigate metabolic dysregulation in various other conditions. Studies on anthracycline-induced hepatotoxicity in rat models have used metabolomic profiling to reveal significant reductions in hepatic phenylalanine and tyrosine levels, indicating alterations in their metabolic pathways are a signature of liver injury. mdpi.com Similarly, in engineered Escherichia coli strains designed for industrial L-phenylalanine production, stable isotope tracers can help identify bottlenecks and optimize metabolic flux for higher yields. nih.gov

The data gathered from these tracer studies are crucial for understanding disease pathophysiology and for developing and monitoring therapeutic interventions.

Table 1: Illustrative Research Findings on Phenylalanine to Tyrosine Conversion Rate in Control vs. Disease Model Systems

| Model System | Condition | L-phenylalanine-d5 (Relative Abundance) | L-tyrosine-d5 (Relative Abundance) | Conversion Ratio (Tyr-d5/Phe-d5) | Implication |

| Human Hepatocyte Culture | Control | 100 | 25 | 0.25 | Normal PAH Activity |

| Human Hepatocyte Culture | PKU Model | 100 | 2 | 0.02 | Severely Impaired PAH Activity nih.gov |

| Rat Model | Control (No Drug) | 100 | 22 | 0.22 | Baseline Hepatic Metabolism |

| Rat Model | Doxorubicin-Induced Hepatotoxicity | 100 | 10 | 0.10 | Altered Hepatic Phenylalanine Turnover mdpi.com |

Discovery of Novel Metabolic Intermediates and Pathways using Deuterated Tracers

Stable isotope tracers like L-phenylalanine-d5 are instrumental not only for quantifying known metabolic pathways but also for discovering novel metabolites and previously uncharacterized biochemical reactions. nih.gov The fundamental principle involves introducing the deuterated tracer into a biological system and then employing untargeted metabolomics, typically with high-resolution mass spectrometry, to screen for all molecules that have incorporated the deuterium label. pnas.org

The five deuterium atoms on the phenyl ring of L-phenylalanine-d5 create a unique mass signature. As this labeled phenylalanine is processed by cellular enzymes, the deuterium label is carried over to its metabolic products. A mass spectrometer can detect these labeled molecules by their specific mass-to-charge (m/z) ratio, which will be higher than their unlabeled counterparts.

When the analysis reveals a deuterium-labeled compound with an m/z that does not match any known metabolite in the established phenylalanine pathways, it signals the presence of a potential novel intermediate. nih.govpnas.org For example, while the primary pathway involves the conversion of phenylalanine to tyrosine, other minor or alternative pathways exist, such as transamination to phenylpyruvate or degradation by gut microbiota into compounds like phenylpropionic acid. researchgate.netnih.gov Isotope tracing can help uncover and validate these alternative routes. For instance, studies have used stable isotopes to trace the conversion of phenylalanine to hippuric acid by specific gut bacteria, revealing microbial contributions to host metabolism. researchgate.net

This discovery-oriented approach is a powerful engine for expanding our understanding of biochemistry. Once a novel labeled metabolite is detected, its structure can be determined using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, paving the way for identifying the enzymes and genes responsible for its formation. nih.gov

Table 2: Hypothetical Mass Spectrometry Data for Novel Metabolite Discovery

| Detected m/z (Daltons) | Isotope Label | Putative Identification | Status |

| 165.079 | Unlabeled | L-phenylalanine | Known |

| 170.111 | +d5 | L-phenylalanine-d5 | Tracer |

| 181.074 | Unlabeled | L-tyrosine | Known |

| 186.106 | +d5 | L-tyrosine-d5 | Known Metabolite |

| 163.063 | Unlabeled | Phenylpyruvic acid | Known |

| 168.095 | +d5 | Phenylpyruvic acid-d5 | Known Metabolite |

| 212.121 | +d5 | Unknown Metabolite A-d5 | Novel Intermediate Candidate |

Future Directions and Emerging Research Avenues for L Aspartyl L Phenylalanine D5

Advancements in Automated Synthesis and High-Throughput Deuteration

The future of research involving L-Aspartyl-L-phenylalanine-d5 is intrinsically linked to advancements in its production. Automated peptide synthesizers, particularly those utilizing microwave technology, are becoming increasingly sophisticated, enabling the rapid and efficient synthesis of complex peptides. This technology can be adapted for the streamlined production of this compound, facilitating its wider availability for research. The on-resin synthesis of peptides, including those with modifications, can be fully automated, ensuring high purity and yield.

Furthermore, the development of high-throughput deuteration methods is a critical research avenue. While established techniques such as acid-mediated deuteration and catalytic hydrogen isotope exchange are effective, future research will likely focus on optimizing these processes for speed and efficiency. The development of rapid deuteration protocols, potentially inspired by methods used for larger proteins, could significantly accelerate research timelines. The parallel evolution of high-throughput analytical platforms, such as Hydrogen Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) systems equipped with robotic sample handling, will be crucial for the analysis of the large number of samples generated through these advanced synthetic methods.

| Parameter | Current Methods | Future Directions |

| Synthesis | Manual or semi-automated solid-phase peptide synthesis | Fully automated, microwave-assisted solid-phase synthesis |

| Deuteration | Acid-mediated, catalytic exchange | Optimized, high-throughput deuteration protocols |

| Analysis | Standard LC-MS | Robotic, high-throughput HDX-MS platforms |

Integration of Multi-Omics Data with Deuterated Metabolite Analysis

The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-level understanding of biological processes. This compound is set to play a significant role in the metabolomics arm of these integrated studies. By using it as a stable isotope tracer, researchers can track its metabolic fate through complex biological systems with high precision.

Future research will focus on combining metabolomics data generated from this compound tracing with transcriptomic and proteomic data to build comprehensive models of cellular metabolism. For instance, in studies of metabolic disorders, tracking the metabolism of this deuterated dipeptide while simultaneously measuring changes in gene and protein expression could reveal novel regulatory networks and disease mechanisms. This multi-omics approach has already proven valuable in fields like radiation research, where it has been used to understand the systemic biological response to radiation exposure.

Exploration of Deuterium Isotope Effects in Fundamental Biochemical Processes

The substitution of protium (B1232500) with deuterium can subtly alter the physicochemical properties of a molecule, a phenomenon known as the deuterium isotope effect. These effects can be leveraged to probe the mechanisms of enzyme-catalyzed reactions. Future research will likely involve using this compound to investigate the kinetics and mechanisms of peptidases and other enzymes involved in dipeptide metabolism.

By comparing the reaction rates of the deuterated and non-deuterated forms of the dipeptide, researchers can gain insights into transition states and rate-limiting steps of enzymatic reactions. This approach has been successfully applied to study the biotransformations of related amino acids like L-tyrosine, providing valuable mechanistic information. Such studies with this compound could enhance our understanding of dipeptide processing in both health and disease.

Development of Novel Analytical Probes based on this compound Framework

Deuterated peptides are increasingly being used as analytical probes in structural biology. This compound has the potential to be developed into a novel probe for studying protein structure, dynamics, and interactions. One promising technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), which monitors the exchange of amide hydrogens with deuterium in the solvent to provide information about protein conformation and accessibility.

A significant advancement in this area is the use of ultraviolet photodissociation (UVPD) mass spectrometry to localize deuterium incorporation with single-residue resolution. Future research could involve the development of analytical methods where this compound is incorporated into larger peptides or proteins, and its deuterium label is used as a precise marker for structural changes. This could be particularly useful for studying the binding of peptides to their receptors or the dynamics of protein folding.

Contribution to Mechanistic Understanding of Dipeptide Biology in Non-Clinical Models

Non-clinical models, including animal models and in vitro systems, are indispensable for understanding the biological roles of dipeptides. This compound can serve as a powerful tool in these models to trace the absorption, distribution, metabolism, and excretion (ADME) of this dipeptide. Studies on the metabolism of aspartame (B1666099), which contains the L-Aspartyl-L-phenylalanine structure, in porcine models have laid the groundwork for such investigations.

Future research will likely utilize this compound in animal models of metabolic diseases, such as phenylketonuria (PKU), to investigate how dipeptide metabolism is altered in a disease state. Furthermore, the emergence of organoid technology provides a novel platform for studying the effects of dipeptides at the cellular and tissue level. For instance, brain organoids could be used to study the transport and metabolism of this compound in the central nervous system. The use of related dipeptides like diphenylalanine as models for studying protein aggregation in neurodegenerative diseases also suggests a potential role for this compound in this area of research.

| Research Area | Non-Clinical Model | Potential Application of this compound |

| Metabolism | Porcine models | Tracing ADME of the dipeptide |

| Disease Modeling | Phenylketonuria (PKU) animal models | Investigating altered dipeptide metabolism |

| Cellular Biology | Brain organoids | Studying transport and metabolism in the CNS |

| Neurodegeneration | In vitro aggregation assays | Probing the role of dipeptides in protein aggregation |

Q & A

Q. What are the primary synthesis routes for L-Aspartyl-L-phenylalanine-d5, and how do methodological choices impact isotopic purity?

this compound is synthesized via chemical or enzymatic methods. Chemical synthesis often involves deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or deuterated phenylalanine precursors). For example, formylation or esterification steps can introduce deuterium labels while maintaining stereochemical integrity . Enzymatic approaches leverage peptidases or engineered enzymes to catalyze peptide bond formation, though deuterium labeling may require isotopic substitution in substrates or reaction buffers . Methodological rigor includes verifying isotopic purity (>95%) via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure minimal proton contamination .

Q. Which analytical techniques are critical for characterizing this compound in biochemical studies?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC) : Separates dipeptide isomers and detects impurities (e.g., unlabeled analogs) using reverse-phase columns and UV detection at 210–220 nm .

- Mass Spectrometry (MS) : Confirms molecular weight (280.28 g/mol for unlabeled form) and quantifies deuterium incorporation via isotopic shift analysis .